

Application Notes and Protocols: 3-Fluoro-5-hydroxybenzoic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 3-Fluoro-5-hydroxybenzoic acid

Cat. No.: B1310673

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-hydroxybenzoic acid is a valuable building block in medicinal chemistry, offering a unique combination of functional groups that can be strategically employed in the design of novel therapeutics. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule. The hydroxyl and carboxylic acid moieties provide versatile handles for synthetic elaboration, allowing for the creation of diverse libraries of compounds for biological screening. This document provides an overview of the potential applications of **3-fluoro-5-hydroxybenzoic acid**, along with detailed protocols for the synthesis of key derivatives.

Key Applications in Drug Discovery

While direct incorporation into a marketed drug is not prominently documented, the structural motifs derived from **3-fluoro-5-hydroxybenzoic acid** are relevant to several therapeutic areas, including oncology, neuroscience, and infectious diseases. Its utility lies in its role as a scaffold for generating novel chemical entities for screening and lead optimization.

Kinase Inhibitors in Oncology

The development of small molecule kinase inhibitors is a major focus in cancer research. The 3-fluoro-5-hydroxybenzoyl moiety can be incorporated into scaffolds targeting various kinases.

For instance, derivatives of related fluorinated benzamides have been investigated as inhibitors of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancers like melanoma. The fluorine atom can form key interactions in the ATP-binding pocket of kinases, enhancing potency and selectivity.

Amide derivatives of flavonoids have been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation in many cancers, including triple-negative breast cancer.[1] Amides derived from **3-fluoro-5-hydroxybenzoic acid** could be explored as potential modulators of this pathway.

GPCR Modulators for CNS Disorders

G-protein coupled receptors (GPCRs) are a major class of drug targets, particularly for central nervous system (CNS) disorders. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced pharmacological response.[2][3] The **3-fluoro-5-hydroxybenzoic acid** scaffold can be used to generate novel ligands for GPCRs, where the substitution pattern can be fine-tuned to achieve desired potency and selectivity. For example, a related compound, 3-fluoro-5-methylbenzoic acid, is used in the synthesis of mGluR5 receptor antagonists, which are being investigated for anxiety, depression, and chronic pain.

Antimicrobial Agents

The development of new antimicrobial agents is critical to combatting the rise of drug-resistant pathogens. Quinolone derivatives, a well-established class of antibiotics, are synthesized from fluorinated benzoic acids.[4] While a different isomer is typically used, **3-fluoro-5-hydroxybenzoic acid** provides a scaffold for the synthesis of novel quinolone analogues and other heterocyclic systems with potential antibacterial or antifungal activity.

Data Presentation: Biological Activities of Related Compounds

The following tables summarize quantitative data for compounds structurally related to derivatives of **3-fluoro-5-hydroxybenzoic acid**. This data is intended to provide a benchmark for the potential biological activity that could be achieved with this building block.

Table 1: Anticancer Activity of a Flavonoid-Based Amide Derivative

Compound ID	Target Cell Line	Assay	IC50 (μM)	Reference
7t	MDA-MB-231 (TNBC)	Cell Proliferation	1.76 ± 0.91	[1]
MCF-7	Cell Proliferation	>20	[1]	
HCC1937	Cell Proliferation	>20	[1]	
A549	Cell Proliferation	>20	[1]	
HepG2	Cell Proliferation	>20	[1]	
GTL-16	Cell Proliferation	>20	[1]	
HeLa	Cell Proliferation	>20	[1]	

Table 2: Kinase Inhibitory Activity of a Fluorinated Indole Derivative

Compound ID	Target	Assay	IC50 (μM)	Reference
35	B-Raf	Kinase Activity	1.36	
HepG2 Cell Line	Cell Proliferation	2.50		
Sorafenib (Reference)	B-Raf	Kinase Activity	0.032	
HepG2 Cell Line	Cell Proliferation	14.95		

Experimental Protocols

The following are detailed protocols for common synthetic transformations using **3-fluoro-5-hydroxybenzoic acid**.

Protocol 1: Amide Synthesis via Carbodiimide Coupling

This protocol describes a general procedure for the synthesis of an amide from **3-fluoro-5-hydroxybenzoic acid** and a primary or secondary amine using EDC and HOBt as coupling agents.

Materials:

- **3-Fluoro-5-hydroxybenzoic acid**
- Amine (primary or secondary)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)
- Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
- 1 M HCl (aq)
- Saturated NaHCO₃ (aq)
- Brine
- Anhydrous MgSO₄ or Na₂SO₄
- Silica gel for column chromatography

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **3-fluoro-5-hydroxybenzoic acid** (1.0 eq).
- Dissolve the carboxylic acid in anhydrous DCM (to make a 0.1-0.2 M solution). If solubility is an issue, add a minimal amount of anhydrous DMF.
- Add the desired amine (1.1 eq) to the solution.

- Add HOBt (1.2 eq) to the reaction mixture.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add DIPEA (2.5 eq) to the stirred solution.
- Slowly add EDC (1.2 eq) portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, dilute the mixture with DCM.
- Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ether Synthesis via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of an ether from the hydroxyl group of **3-fluoro-5-hydroxybenzoic acid** (or its ester) and an alkyl halide.

Materials:

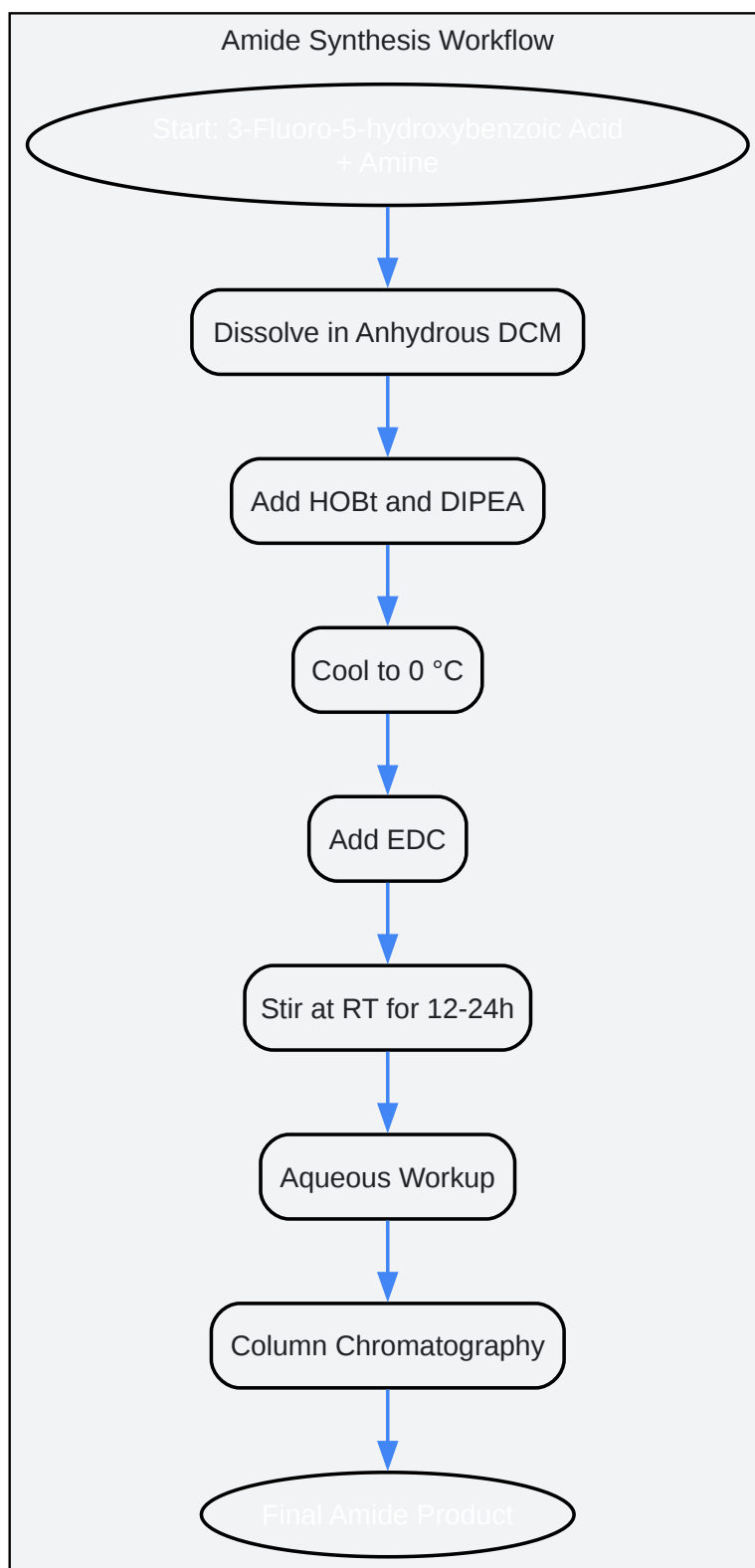
- Methyl 3-fluoro-5-hydroxybenzoate (ester protection of the carboxylic acid is recommended)
- Alkyl halide (e.g., benzyl bromide, ethyl iodide)
- Anhydrous Potassium Carbonate (K₂CO₃)
- Anhydrous Acetone or DMF

- Ethyl acetate
- Water
- Brine
- Anhydrous MgSO_4 or Na_2SO_4
- Silica gel for column chromatography

Procedure:

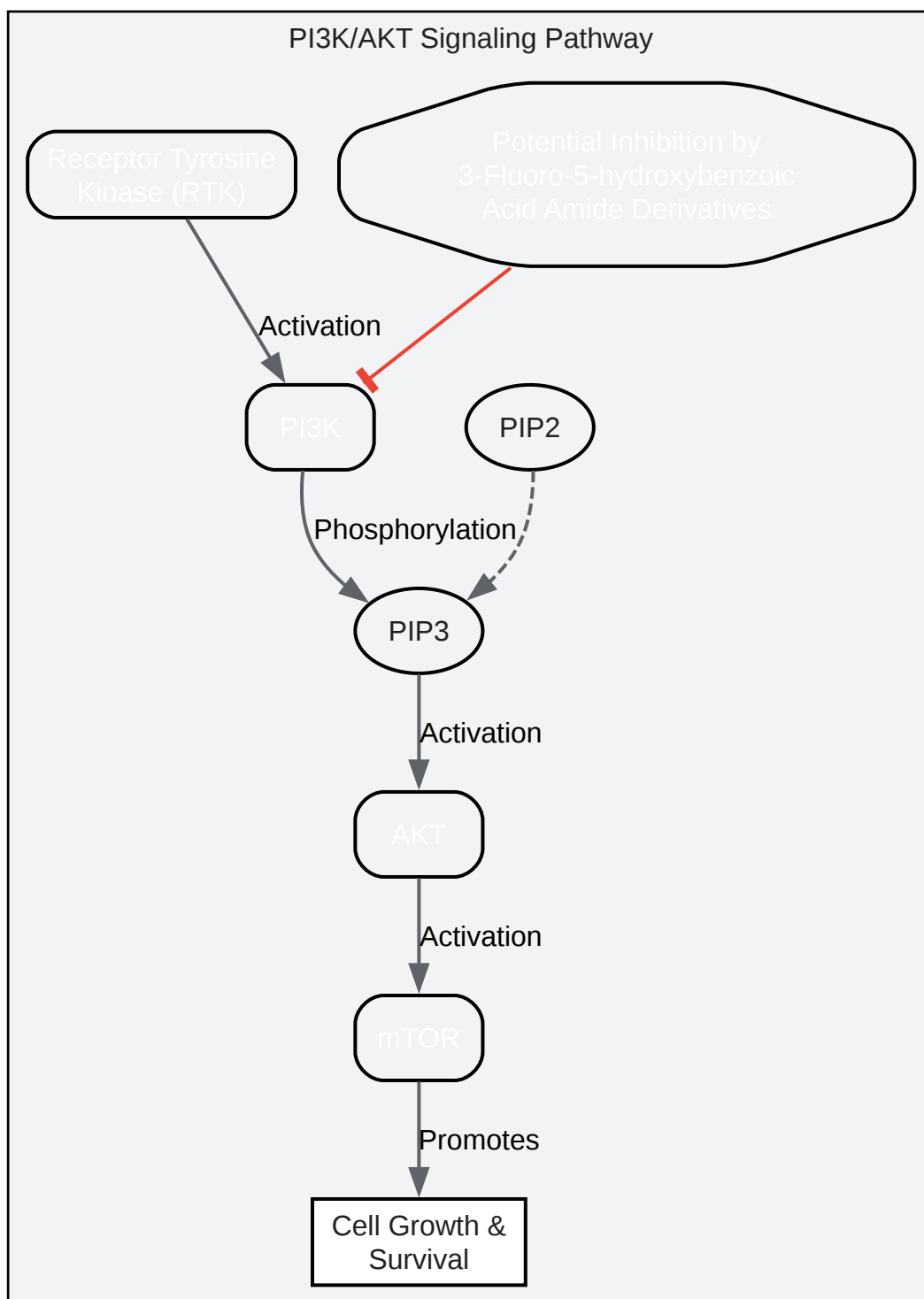
- In a dry round-bottom flask equipped with a reflux condenser, combine methyl 3-fluoro-5-hydroxybenzoate (1.0 eq) and anhydrous K_2CO_3 (2.5 eq).
- Add anhydrous acetone or DMF to create a stirrable suspension.
- Add the alkyl halide (1.5 eq) to the mixture.
- Heat the reaction mixture to reflux and maintain stirring for 12-24 hours. Monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and filter off the solids.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Visualizations



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Caption: Workflow for Amide Synthesis.



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Caption: PI3K/AKT Signaling Pathway Inhibition.

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